5-Bromo-2-chloro-3-nitropyridine

Cross-coupling Sequential functionalization Chemoselectivity

Select 5-bromo-2-chloro-3-nitropyridine (CAS 67443-38-3) for differentiated orthogonal reactivity: C5 bromine enables selective Suzuki-Miyaura coupling, while C2 chlorine undergoes SNAr or Buchwald-Hartwig amination—no protecting groups or statistical mixtures. The C3 nitro group activates the ring and directs C–H arylation. This exact substitution pattern is structurally required for pyrroloquinoline-based dual ATM/DNA-PK inhibitors (e.g., XRD-0394). A documented 84% yield scale-up route from 2-amino-5-bromo-3-nitropyridine ensures reliable multi‑gram supply. Demand ≥98% purity for reproducible cross-coupling results.

Molecular Formula C5H2BrClN2O2
Molecular Weight 237.44 g/mol
CAS No. 67443-38-3
Cat. No. B118568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-3-nitropyridine
CAS67443-38-3
Synonyms2-Chloro-3-nitro-5-bromopyridine;  5-bromo-2-chloro-3-nitro-pyridine; 
Molecular FormulaC5H2BrClN2O2
Molecular Weight237.44 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1[N+](=O)[O-])Cl)Br
InChIInChI=1S/C5H2BrClN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H
InChIKeyWWQQPSDIIVXFOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-3-nitropyridine (CAS 67443-38-3): Key Intermediate for Regioselective Heterocycle Functionalization


5-Bromo-2-chloro-3-nitropyridine (CAS 67443-38-3) is a polysubstituted heteroaromatic building block with the molecular formula C5H2BrClN2O2 (MW: 237.44) . This halogenated nitropyridine derivative features three reactive functional groups—bromine, chlorine, and a nitro moiety—arranged on a pyridine scaffold [1]. The compound appears as a yellow to light orange crystalline solid with a melting point range of 64–69 °C and a predicted boiling point of approximately 285.4 °C at 760 mmHg [2]. It is soluble in common organic solvents including DMSO, methanol, acetone, ethanol, and dichloromethane, but insoluble in water [3]. As a pharmaceutical intermediate, this compound has been specifically cited for the preparation of pyrroloquinolines and related compounds as dual ATM and DNA-PK inhibitors for antitumor therapy [4].

Why 5-Bromo-2-chloro-3-nitropyridine (67443-38-3) Cannot Be Simply Replaced by Other Halogenated Nitropyridines


Generic substitution among halogenated nitropyridines is precluded by fundamentally different regiochemical profiles and electronic environments. The specific arrangement of substituents on the pyridine ring—bromine at the 5-position, chlorine at the 2-position, and nitro at the 3-position—creates a unique electronic landscape that dictates reactivity, selectivity, and synthetic outcomes in cross-coupling, nucleophilic aromatic substitution (SNAr), and directed C–H functionalization reactions [1]. Positional isomers such as 6-bromo-2-chloro-3-nitropyridine (CAS 1430341-84-6) or 2-bromo-5-chloro-3-nitropyridine (CAS 75806-86-9) share the same molecular formula but exhibit distinct steric and electronic properties that alter reaction trajectories [2]. Furthermore, the presence of two different halogens (Br and Cl) with contrasting leaving group abilities—bromine being more reactive in cross-couplings while chlorine is more suitable for SNAr under controlled conditions—enables orthogonal functionalization strategies not accessible with mono-halogenated analogs or symmetrical dihalogenated counterparts . The nitro group at the 3-position further activates the ring toward nucleophilic attack while serving as a directing group for regioselective C–H arylation, a functional synergy that cannot be replicated by compounds lacking this precise substitution pattern [3].

Quantitative Comparative Evidence for 5-Bromo-2-chloro-3-nitropyridine (67443-38-3) vs. Closest Analogs


Orthogonal Reactivity via Differentiated Halogen Leaving Groups vs. Symmetrical Dihalogenated Pyridines

5-Bromo-2-chloro-3-nitropyridine possesses two distinct halogen atoms (Br and Cl) with differential reactivity profiles. Bromine is significantly more reactive in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, direct arylation) than chlorine, while chlorine remains a better leaving group for nucleophilic aromatic substitution (SNAr) under specific conditions [1]. This contrasts sharply with symmetrical dihalogenated analogs such as 2,5-dibromo-3-nitropyridine, where both halogens are identical and therefore lack chemoselectivity, requiring protection/deprotection strategies or accepting statistical mixtures for sequential functionalization . The target compound thus enables orthogonal, stepwise derivatization without protecting group manipulation—a capability not available with symmetrically halogenated comparators.

Cross-coupling Sequential functionalization Chemoselectivity

Improved Synthetic Yield of 84% via Optimized Sandmeyer-Type Chlorination vs. Reported Method

The synthesis of 5-bromo-2-chloro-3-nitropyridine from 2-amino-5-bromo-3-nitropyridine via a Sandmeyer-type diazotization-chlorination was optimized by the addition of one equivalent of lithium chloride, improving the yield to 84% . This represents a significant enhancement over the method originally described by Jouve and Bergman (J. Heterocyclic Chem., 2003, 40, 261) [1]. The product was confirmed by 1H NMR (400 MHz, CDCl3) showing diagnostic aromatic proton signals at δ 8.36 (1H, d, J=1 Hz, H-6) and 8.69 (1H, d, J=1 Hz, H-4) [2]. This high-yielding synthetic route distinguishes the compound from alternative isomers that may require more complex or lower-yielding synthetic sequences.

Process chemistry Synthesis optimization Yield improvement

Specific Application in Dual ATM/DNA-PK Inhibitor Patents vs. Non-Selective Intermediates

5-Bromo-2-chloro-3-nitropyridine is explicitly cited in patent literature as a key intermediate for the preparation of pyrroloquinolines and related compounds that function as dual ATM (ataxia-telangiectasia mutated) and DNA-PK (DNA-dependent protein kinase) inhibitors for antitumor therapy [1]. This contrasts with more generic halogenated pyridines such as 2-chloro-3-nitropyridine or 5-bromo-2-nitropyridine, which, while useful as building blocks, lack the specific substitution pattern required for this particular therapeutic scaffold. The compound serves as a precursor to XRD-0394, a first-in-class dual ATM/DNA-PK inhibitor currently under development for enhancing radiation therapy efficacy in combination regimens .

Kinase inhibitors Cancer therapy DNA damage response

Regioselective Direct Arylation Enabled by 3-Nitro Group vs. Non-Nitrated Pyridines

The 3-nitro group in 5-bromo-2-chloro-3-nitropyridine functions as an effective directing group for palladium- and nickel-catalyzed regioselective C–H arylation reactions [1]. This enables site-selective functionalization at positions adjacent to the nitro group without requiring pre-installed halogen leaving groups at those positions. In contrast, non-nitrated bromo-2-chloropyridines (e.g., 5-bromo-2-chloropyridine) lack this directing capability and rely solely on halogen-based reactivity for functionalization, limiting the accessible substitution patterns [2]. Studies on related 3-nitropyridine systems demonstrate that the nitro group is approximately four orders of magnitude more reactive toward nucleophiles than nitrobenzene, highlighting the strong activation imparted by the pyridine nitrogen [3].

C–H activation Directing group Regioselective functionalization

High-Impact Application Scenarios for 5-Bromo-2-chloro-3-nitropyridine (67443-38-3) Based on Quantitative Differentiation


Sequential Orthogonal Functionalization for Complex Heterocyclic Scaffold Assembly

Researchers constructing complex pyridine-containing scaffolds requiring two distinct, sequential functionalization steps should prioritize 5-bromo-2-chloro-3-nitropyridine. The differentiated Br and Cl substituents enable a first-step Suzuki-Miyaura coupling at the bromine position followed by SNAr or Buchwald-Hartwig amination at the chlorine position—or vice versa depending on reaction conditions—without protection/deprotection or statistical mixtures [1]. This orthogonal reactivity is not available with symmetrical dihalogenated pyridines such as 2,5-dibromo-3-nitropyridine. This scenario is particularly valuable for medicinal chemistry programs constructing kinase inhibitor libraries where diverse substitution patterns must be explored efficiently .

Synthesis of Dual ATM/DNA-PK Inhibitors for Cancer Radiosensitization

Pharmaceutical development teams working on DNA damage response (DDR) inhibitors for oncology should specifically source 5-bromo-2-chloro-3-nitropyridine for pyrroloquinoline-based dual ATM/DNA-PK inhibitor synthesis. This compound is the documented precursor for XRD-0394 and related patent-protected dual inhibitors designed to enhance the efficacy of radiation therapy in cancer treatment . Using alternative halogenated pyridine building blocks would require extensive route redesign and may not yield the required pyrroloquinoline core structure. The compound's precise 5-bromo-2-chloro-3-nitro substitution pattern is structurally mandated by the synthetic route disclosed in patent literature [2].

Regioselective C–H Functionalization via Nitro Group Direction

Synthetic chemistry groups employing C–H activation methodologies should utilize 5-bromo-2-chloro-3-nitropyridine when site-selective functionalization adjacent to the nitro group is desired. The 3-nitro group acts as a directing group for palladium- and nickel-catalyzed C–H arylation, enabling functionalization at positions not accessible through halogen displacement alone [3]. This dual-mode reactivity—halogen-based cross-coupling plus nitro-directed C–H activation—expands the accessible chemical space for pyridine derivatization beyond what is possible with non-nitrated comparators such as 5-bromo-2-chloropyridine [4]. This application is critical for diversity-oriented synthesis and late-stage functionalization of drug-like pyridine cores.

High-Yield Scale-Up Synthesis from Readily Available Precursor

Process chemistry and CRO teams requiring reliable, high-yielding access to 5-bromo-2-chloro-3-nitropyridine at multi-gram to kilogram scale should note the optimized 84% yield synthetic route from 2-amino-5-bromo-3-nitropyridine using lithium chloride additive . The well-characterized 1H NMR spectrum (δ 8.36 and 8.69 ppm for aromatic protons) provides clear quality control benchmarks [5]. This documented high-yield procedure reduces scale-up risk and cost uncertainty compared to alternative isomers or analogs that may lack validated large-scale synthetic protocols. The compound is commercially available at ≥98% purity (GC) from multiple suppliers, ensuring consistent quality for reproducible research .

Quote Request

Request a Quote for 5-Bromo-2-chloro-3-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.